isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 620552-01-4) is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core combining thiazole and pyrimidine rings. Its structure includes:
- A 3-fluorophenyl substituent at position 5, contributing to electronic and steric effects.
- Methyl groups at positions 2 and 7, enhancing lipophilicity.
- An isobutyl ester at position 6, influencing solubility and metabolic stability.
- A 3-oxo group in the dihydrothiazole ring, enabling hydrogen bonding .
Below, we compare this compound with structurally similar derivatives.
Properties
Molecular Formula |
C19H21FN2O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-methylpropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21FN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-6-5-7-14(20)8-13/h5-8,10,12,16H,9H2,1-4H3 |
InChI Key |
LFFLCFDLZGJMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions . The reaction conditions often involve the use of catalysts and solvents such as chloroform and sodium carbonate to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using high-throughput screening techniques to identify the most efficient conditions .
Chemical Reactions Analysis
Isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazolopyrimidine derivatives with altered functional groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases . In medicine, its antiviral and anticancer activities are of particular interest, with ongoing research into its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and neurodegenerative pathways . For example, it can inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells, thereby reducing inflammation . Additionally, it interacts with proteins such as ATF4 and NF-kB, which are involved in the regulation of stress responses and inflammation .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Ester Group Modifications
Key Observations :
Structural Conformation and Crystallography
- Target Compound: No crystallographic data is available, but analogs (e.g., Ethyl 5-(4-bromophenyl)-...) show puckered thiazolo rings with deviations of ~0.224 Å from planarity, influencing binding pocket compatibility .
- Ethyl 7-methyl-3-oxo-5-phenyl-... : Exhibits a dihedral angle of 80.94° between the thiazolopyrimidine core and benzene ring, affecting molecular stacking .
Key Observations :
- Substituents at position 5 significantly alter dihedral angles and ring puckering, impacting intermolecular interactions and crystal packing .
Biological Activity
Isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex compound belonging to the thiazolopyrimidine class, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN2O3S |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 2-methylpropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| InChI Key | LFFLCFDLZGJMTJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular pathways. Research indicates that it exhibits:
- Antiviral Activity : It has been shown to inhibit viral replication by targeting viral enzymes and disrupting their function.
- Anticancer Properties : The compound acts by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects : It inhibits the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) with IC50 values ranging from 10 to 30 μM.
- Antimicrobial Activity : It showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 25 μg/mL against Staphylococcus aureus.
Case Studies
A notable case study involved the administration of the compound in a murine model of inflammation. Results indicated:
- A reduction in inflammatory markers such as TNF-alpha and IL-6.
- Significant improvement in clinical scores related to inflammation.
Comparative Analysis
When compared to other thiazolopyrimidine derivatives:
| Compound Name | Anticancer Activity | Antiviral Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Isobutyl 5-(3-fluorophenyl)-2,7-dimethyl... | High | Moderate | High |
| Other Thiazolopyrimidine Derivative A | Moderate | Low | Moderate |
| Other Thiazolopyrimidine Derivative B | Low | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
